molecular formula C10H9ClN2O2 B1302081 Ethyl 2-chloro-5-cyano-6-methylnicotinate CAS No. 75894-43-8

Ethyl 2-chloro-5-cyano-6-methylnicotinate

Cat. No.: B1302081
CAS No.: 75894-43-8
M. Wt: 224.64 g/mol
InChI Key: VDAPYXHAXWXNDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-cyano-6-methylnicotinate can be synthesized through a multi-step process involving the chlorination, cyanation, and esterification of nicotinic acid derivatives. The reaction conditions typically involve the use of reagents such as thionyl chloride, sodium cyanide, and ethanol under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to maintain consistency and quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-chloro-5-cyano-6-methylnicotinate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-chloro-5-cyano-6-methylnicotinate can be compared with other similar compounds such as:

  • Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate
  • 6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile
  • 2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine

Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAPYXHAXWXNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215859
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75894-43-8
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75894-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of 5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester (1 mol) are refluxed with stirring in 750 ml of phosphorous oxychloride for 5 hours. The excess of phosphorous oxychloride is removed in vacuo and the residue poured in 1 kg of ice. 2-chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester crystallizes and is filtered off. Yield 170 g (76%); m.p. 43°-45° C. (petrol ether).

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